3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
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Overview
Description
3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzamide moiety linked to an imidazo[1,2-a]pyridine ring system, which is further substituted with a methoxy group and a phenyl group.
Preparation Methods
The synthesis of 3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under various reaction conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides a fast, clean, and high-yielding route to imidazo[1,2-a]pyridines . Another approach involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation reactions, such as bromination and iodination, can be performed on the imidazo[1,2-a]pyridine ring.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the imidazo[1,2-a]pyridine ring can yield 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparison with Similar Compounds
3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
3-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-11-7-10-16(14-17)21(25)23-20-19(15-8-3-2-4-9-15)22-18-12-5-6-13-24(18)20/h2-14H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDAKGYQPRNWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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